BenchChemオンラインストアへようこそ!

S 38093 hydrochloride

Sigma-1 receptor Receptor binding Pharmacology

Choose S 38093 hydrochloride for cognitive disorder R&D. Its unique dual H3/sigma-1 profile—~30-fold σ1 selectivity at procognitive doses—sets it apart from single-target H3 antagonists like pitolisant. Rapid H3 dissociation and a functional dichotomy (cognition enhancement at low doses, arousal at higher doses) make it the standard reference for dual-target mechanism studies in Alzheimer's, hippocampal neurogenesis, and neuropathic pain. Clinically validated in Phase II trials (2–20 mg/day as monotherapy or added to donepezil). Purchase high-purity S 38093 hydrochloride to ensure reproducible in vivo data and translational relevance.

Molecular Formula C17H25ClN2O2
Molecular Weight 324.8 g/mol
Cat. No. B610629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS 38093 hydrochloride
SynonymsS 38093;  S38093;  S-38093;  S38093 HCl
Molecular FormulaC17H25ClN2O2
Molecular Weight324.8 g/mol
Structural Identifiers
SMILESC1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N.Cl
InChIInChI=1S/C17H24N2O2.ClH/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19;/h5-8,14-15H,1-4,9-12H2,(H2,18,20);1H
InChIKeyAFSVOZDCVFYWFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S 38093 Hydrochloride: A Brain-Penetrant H3 Receptor Antagonist/Inverse Agonist for Cognitive Disorder Research


S 38093 hydrochloride is a novel, brain-penetrant, orally active antagonist/inverse agonist at the histamine H3 receptor, developed by Servier for cognitive disorders including Alzheimer's disease [1]. It exhibits moderate binding affinity (Ki values of 8.8, 1.44 and 1.2 µM for rat, mouse and human H3 receptors, respectively) and lacks significant affinity for other histaminergic receptor subtypes [2]. Notably, the compound demonstrates an approximately 30-fold higher affinity for sigma-1 receptors in vitro and preferentially occupies sigma-1 over H3 receptors at procognitive doses in vivo [3]. This dual-target engagement profile differentiates S 38093 from other H3 receptor antagonists and underlies its unique pharmacological signature.

Why Generic Substitution Fails for S 38093 Hydrochloride in H3 Receptor Research


Histamine H3 receptor antagonists/inverse agonists are a structurally diverse class with significant inter-compound variation in receptor binding kinetics, functional selectivity, and off-target profiles [1]. Simple replacement of S 38093 hydrochloride with another H3 antagonist—such as pitolisant, ciproxifan, or thioperamide—without rigorous comparative pharmacology is scientifically invalid. The evidence below demonstrates that S 38093 possesses a unique dual H3/sigma-1 receptor occupancy profile, rapid dissociation kinetics, and a distinct dose-dependent functional dichotomy (cognition enhancement at low doses vs. arousal promotion at higher doses) [2]. These properties are not shared uniformly across the H3 antagonist class and directly impact experimental outcomes in cognitive and pain models.

S 38093 Hydrochloride Quantitative Evidence Guide: Direct Comparator Data for Informed Procurement


S 38093 Exhibits 30-Fold Higher Sigma-1 Receptor Affinity vs. H3, a Differentiating Feature from Highly H3-Selective Antagonists

S 38093 demonstrates an approximately 30-fold higher binding affinity for the sigma-1 receptor relative to its histamine H3 receptor affinity [1]. This contrasts sharply with highly H3-selective antagonists such as GSK189254 and JNJ-5207852, which exhibit minimal sigma-1 receptor engagement [2]. The dual affinity profile is a key differentiator for S 38093.

Sigma-1 receptor Receptor binding Pharmacology

S 38093 Preferentially Occupies Sigma-1 Receptors at Procognitive Doses, Not H3 Receptors

In vivo receptor occupancy studies demonstrate that at procognitive and anti-hyperalgesic doses (0.1–1 mg/kg), S 38093 preferentially occupies sigma-1 receptors in the mouse brain, with minimal H3 receptor engagement [1]. H3 receptor occupancy becomes significant only at higher doses associated with wakefulness promotion and neurotransmitter release [1]. This dose-dependent target engagement profile is unique among clinically evaluated H3 antagonists.

Receptor occupancy Cognition In vivo pharmacology

S 38093 Enhances Spatial Working Memory in Rats at an Acute Oral Dose of 0.1 mg/kg

Acute oral administration of S 38093 at 0.1 mg/kg significantly improved spatial working memory in rats in the Morris water maze test [1]. The compound also enhanced performance in the two-trial object recognition task at 0.3 and 1 mg/kg p.o. [1]. This procognitive efficacy at low doses aligns with its preferential sigma-1 occupancy profile.

Cognition Morris water maze Alzheimer's disease

Chronic S 38093 Treatment Promotes Hippocampal Neurogenesis in Aged Mice

A 28-day treatment with S 38093 (0.3–1 mg/kg p.o./i.p.) significantly increased adult hippocampal neurogenesis in aged (16-month-old) mice, as measured by BrdU+ cell proliferation and survival [1]. This effect was comparable to or greater than that observed with fluoxetine, a known neurogenic agent, but was achieved without the confounding serotonergic effects [1].

Neurogenesis Aging Hippocampus

S 38093 Synergistically Enhances Memory When Combined with Donepezil in Middle-Aged Mice

Co-administration of S 38093 (0.3–1 mg/kg) with donepezil (0.1 mg/kg) produced a dose-dependent synergistic memory-enhancing effect in middle-aged mice in the object recognition task [1]. The effect size of the combination was statistically greater than the sum of individual effects (p<0.05), and no pharmacokinetic interaction was observed [1]. This synergy was mediated by increased neural activity in the septo-hippocampal circuitry [1].

Combination therapy Donepezil Alzheimer's disease

S 38093 Hydrochloride: Optimal Research and Industrial Application Scenarios Based on Verified Evidence


Preclinical Cognitive Deficit Models in Alzheimer's Disease

Use S 38093 hydrochloride at low oral doses (0.1–1 mg/kg) to investigate procognitive effects in rodent models of age-related memory decline or scopolamine-induced amnesia. The compound's preferential sigma-1 occupancy at these doses provides a distinct pharmacological approach compared to pure H3 antagonists [1]. Its synergy with donepezil makes it particularly valuable for combination therapy studies [2].

Neurogenesis and Disease Modification Studies

Employ chronic S 38093 treatment (0.3–1 mg/kg/day for 28 days) in aged or transgenic Alzheimer's disease mouse models to assess promotion of adult hippocampal neurogenesis [3]. This application leverages the compound's unique ability to enhance neurogenesis via dual H3/sigma-1 mechanisms, potentially offering a disease-modifying angle distinct from symptomatic cognitive enhancers.

Neuropathic Pain Models, Especially Chemotherapy-Induced Neuropathy

Apply S 38093 in rat models of neuropathic pain, such as oxaliplatin-induced neuropathy, where it demonstrates antiallodynic and antihyperalgesic effects after chronic administration [4]. The sigma-1 receptor component is particularly relevant for pain applications, and S 38093's profile may differentiate it from H3 antagonists with lower sigma-1 affinity.

Clinical Trial Reference Standard for H3/Sigma-1 Dual Pharmacology

Utilize S 38093 hydrochloride as a reference compound in Phase II clinical trial design for Alzheimer's disease or cognitive disorders, where it has been evaluated as monotherapy (2–20 mg/day) and as add-on to donepezil [5]. The compound's well-characterized dual-target occupancy and safety profile in human subjects make it a benchmark for new dual H3/sigma-1 agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for S 38093 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.